

# Spectroscopic data for 2-Allylbenzaldehyde (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-Allylbenzaldehyde

Cat. No.: B1595089

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Allylbenzaldehyde**

## Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential spectroscopic data required for the unequivocal identification and characterization of **2-Allylbenzaldehyde** ( $C_{10}H_{10}O$ ).

Designed for researchers, chemists, and quality control professionals, this document synthesizes predictive data based on established spectroscopic principles and analyses of structurally analogous compounds. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both field-proven insights and standardized protocols for data acquisition.

## Molecular Properties and Structure

**2-Allylbenzaldehyde** is an aromatic aldehyde featuring an allyl group substituted at the ortho position of the benzaldehyde core. This unique structure gives rise to a distinct spectroscopic fingerprint, crucial for its identification and differentiation from isomers.

Table 1: Physicochemical Properties of **2-Allylbenzaldehyde**

Property	Value	Reference
<b>Molecular Formula</b>	<b>C<sub>10</sub>H<sub>10</sub>O</b>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	146.19 g/mol	<a href="#">[1]</a>
IUPAC Name	2-(prop-2-en-1-yl)benzaldehyde	<a href="#">[1]</a> <a href="#">[2]</a>

| CAS Number | 62708-42-3 |[\[1\]](#)[\[2\]](#) |

Below is the chemical structure of **2-Allylbenzaldehyde**, illustrating the numbering convention used for spectral assignments in this guide.

Caption: Molecular structure of **2-Allylbenzaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While complete, published experimental spectra for **2-Allylbenzaldehyde** are not readily available, we can accurately predict the chemical shifts and coupling patterns based on established principles and data from analogous structures.[\[3\]](#)

### <sup>1</sup>H NMR (Proton NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The predicted spectrum for **2-Allylbenzaldehyde** would exhibit distinct signals for the aldehyde, aromatic, and allyl protons.

Table 2: Predicted <sup>1</sup>H NMR Data for **2-Allylbenzaldehyde** (in CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10.2	Singlet (s)	1H	-CHO	The aldehyde proton is highly deshielded by the adjacent carbonyl group and shows no coupling to other protons. [4]
~7.8-7.9	Doublet (d)	1H	Ar-H (ortho to CHO)	Aromatic proton deshielded by the anisotropic effect of the aldehyde group.
~7.3-7.6	Multiplet (m)	3H	Ar-H (remaining)	Overlapping signals for the remaining three aromatic protons.
~5.9-6.1	Multiplet (m)	1H	-CH=CH <sub>2</sub>	The internal vinyl proton of the allyl group, split by both the terminal vinyl and allylic protons.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~5.0-5.2	Multiplet (m)	2H	-CH=CH <sub>2</sub>	The two terminal vinyl protons, which are diastereotopic and couple to the internal vinyl proton.

| ~3.5 | Doublet (d) | 2H | Ar-CH<sub>2</sub>-CH | The allylic protons adjacent to the aromatic ring, deshielded and coupled to the internal vinyl proton. |

## <sup>13</sup>C NMR (Carbon-13 NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Table 3: Predicted <sup>13</sup>C NMR Data for **2-Allylbenzaldehyde** (in CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~192.5	C=O	The carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of aldehydes. <sup>[5]</sup>
~137.0	Ar-C-CH <sub>2</sub>	Quaternary aromatic carbon attached to the allyl group.
~136.5	-CH=CH <sub>2</sub>	The internal sp <sup>2</sup> carbon of the allyl group.
~135.0	Ar-C-CHO	Quaternary aromatic carbon attached to the aldehyde group.
~133-134	Ar-CH	Aromatic methine carbons.
~126-131	Ar-CH	Aromatic methine carbons.
~116.5	-CH=CH <sub>2</sub>	The terminal sp <sup>2</sup> carbon of the allyl group.

| ~35.5 | Ar-CH<sub>2</sub>- | The sp<sup>3</sup> allylic carbon, appearing in the aliphatic region. |

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-15 mg of purified **2-Allylbenzaldehyde** in 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or greater) for optimal resolution and sensitivity.
- <sup>1</sup>H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a high signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: Process the raw Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$ ,  $\delta$  77.16 ppm for  $^{13}\text{C}$ ) or an internal standard like tetramethylsilane (TMS).[\[3\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of **2-Allylbenzaldehyde** is dominated by absorptions from the aldehyde and allyl groups, as well as the aromatic ring.

Table 4: Expected Characteristic IR Absorption Bands for **2-Allylbenzaldehyde**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibration	Functional Group	Reference
$\sim 3080$	Medium	C-H Stretch	=C-H (Aromatic & Vinyl)	<a href="#">[6]</a>
$\sim 2820$ & $\sim 2720$	Medium, Sharp	C-H Stretch (Fermi Doublet)	Aldehyde (-CHO)	<a href="#">[7]</a> <a href="#">[8]</a>
$\sim 1705$	Strong, Sharp	C=O Stretch	Aldehyde	<a href="#">[7]</a> <a href="#">[8]</a>
$\sim 1645$	Medium	C=C Stretch	Alkene (Allyl)	
$\sim 1600$ & $\sim 1450$	Medium-Strong	C=C Stretch	Aromatic Ring	<a href="#">[6]</a>
$\sim 990$ & $\sim 915$	Strong	C-H Bend (Out-of-plane)	-CH=CH <sub>2</sub> (Vinyl)	

|  $\sim 750$  | Strong | C-H Bend (Out-of-plane) | 1,2-disubstituted (ortho) Aromatic | |

The presence of a strong, sharp peak around  $1705\text{ cm}^{-1}$  is highly indicative of an aromatic aldehyde.<sup>[8]</sup> This, combined with the characteristic Fermi doublet for the aldehyde C-H stretch, provides strong evidence for the benzaldehyde moiety.

## Experimental Protocol: IR Spectroscopy

- Sample Preparation: As **2-Allylbenzaldehyde** is a liquid at room temperature, the spectrum can be easily acquired by placing a single drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over a range of  $4000\text{--}600\text{ cm}^{-1}$ . Co-add 16 to 32 scans to obtain a high-quality spectrum.
- Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal or air. The resulting interferogram is then Fourier-transformed to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. For **2-Allylbenzaldehyde**, Electron Ionization (EI) is a common technique that generates a molecular ion and a series of characteristic fragment ions.

Expected Mass Spectrum Features:

- Molecular Ion ( $\text{M}^+$ ): A peak at  $\text{m/z}$  146 corresponding to the molecular weight of  $\text{C}_{10}\text{H}_{10}\text{O}$ , confirming the elemental composition.<sup>[1]</sup>
- Key Fragmentation: The fragmentation pattern provides structural clues. The most likely fragmentations involve the loss of stable neutral molecules or radicals.

Table 5: Predicted Major Fragment Ions in the EI Mass Spectrum of **2-Allylbenzaldehyde**

m/z	Proposed Ion Structure	Fragmentation Pathway
146	$[\text{C}_{10}\text{H}_{10}\text{O}]^{+\cdot}$	<b>Molecular Ion (<math>\text{M}^{+\cdot}</math>)</b>
145	$[\text{M}-\text{H}]^{+}$	Loss of a hydrogen radical, often from the aldehyde.
117	$[\text{M}-\text{CHO}]^{+}$	$\alpha$ -cleavage with loss of the formyl radical ( $\cdot\text{CHO}$ ).
115	$[\text{C}_9\text{H}_7]^{+}$	Loss of CHO followed by loss of $\text{H}_2$ (common for aromatic systems).

| 91 |  $[\text{C}_7\text{H}_7]^{+}$  | Tropylium ion, a common rearrangement product from benzyl-type fragments. |



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Caption: Primary fragmentation pathway of **2-Allylbenzaldehyde**.

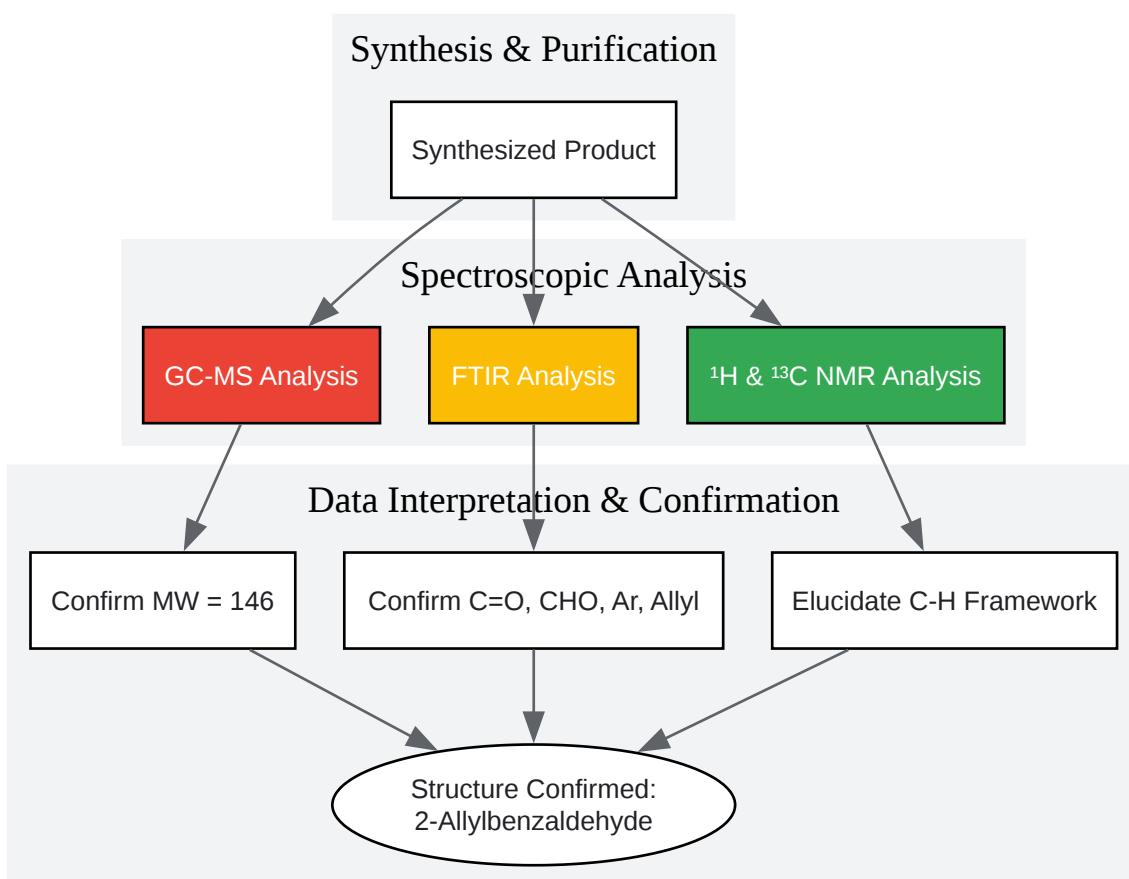
## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-Allylbenzaldehyde** (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
- GC Separation: Inject 1  $\mu\text{L}$  of the sample into the GC. Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.

- MS Acquisition: The EI source energy should be set to the standard 70 eV. Acquire mass spectra over a scan range of m/z 40–300.
- Data Analysis: Identify the peak corresponding to **2-Allylbenzaldehyde** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and compare the fragmentation pattern with the expected values.[9]

## Integrated Spectroscopic Workflow

In a real-world scenario, these techniques are used in a complementary fashion to build a self-validating case for the structure and purity of a synthesized compound.



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Caption: Workflow for structural confirmation.

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